molecular formula C14H14N4O2S B2679613 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034552-91-3

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2679613
CAS No.: 2034552-91-3
M. Wt: 302.35
InChI Key: GWYZCNCEPSZBPC-UHFFFAOYSA-N
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Description

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of furan, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Attachment of the furan ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction, using a furan-containing precursor.

    Formation of the urea linkage: The final step involves the reaction of the pyrazole-furan intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Dihydro derivatives or fully reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The furan, pyrazole, and thiophene rings can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

Uniqueness

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to its specific combination of furan, pyrazole, and thiophene rings, which imparts distinct chemical and biological properties. The urea linkage also contributes to its stability and potential for hydrogen bonding interactions.

Properties

IUPAC Name

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-14(17-13-2-1-7-21-13)15-4-5-18-9-12(8-16-18)11-3-6-20-10-11/h1-3,6-10H,4-5H2,(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZCNCEPSZBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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